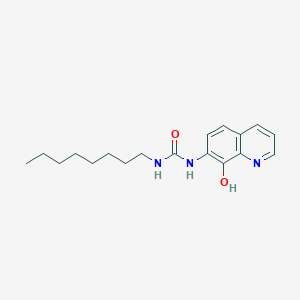
Urea, N-(8-hydroxy-7-quinolinyl)-N'-octyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is a derivative of 8-hydroxyquinoline, a compound known for its versatile applications in various fields such as chemistry, biology, and medicine. This compound combines the properties of urea and 8-hydroxyquinoline, making it a valuable substance for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- typically involves the reaction of 8-hydroxyquinoline with octyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 8-hydroxyquinoline and octyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts: A base catalyst such as triethylamine may be used to facilitate the reaction.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process parameters are optimized to achieve high efficiency and minimize waste.
化学反应分析
Types of Reactions
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group in the 8-hydroxyquinoline moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.
科学研究应用
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of fluorescent sensors for detecting metal ions and other analytes.
作用机制
The mechanism of action of Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- involves its ability to chelate metal ions. The 8-hydroxyquinoline moiety acts as a bidentate ligand, forming stable complexes with metal ions such as zinc, copper, and iron. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s antimicrobial activity is attributed to its ability to disrupt metal-dependent enzymes in microorganisms.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline: The parent compound, known for its chelating properties and applications in various fields.
5,7-Dichloro-8-quinolinol: A derivative with enhanced antimicrobial activity due to the presence of chlorine atoms.
8-Hydroxyquinoline-β-D-glucuronide: A glucuronide conjugate used in biological studies for its improved solubility and bioavailability.
Uniqueness
Urea, N-(8-hydroxy-7-quinolinyl)-N’-octyl- is unique due to the presence of the octyl group, which enhances its lipophilicity and membrane permeability. This modification allows the compound to interact more effectively with biological membranes and metal ions, making it a valuable tool in scientific research and industrial applications.
属性
CAS 编号 |
410084-08-1 |
|---|---|
分子式 |
C18H25N3O2 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
1-(8-hydroxyquinolin-7-yl)-3-octylurea |
InChI |
InChI=1S/C18H25N3O2/c1-2-3-4-5-6-7-12-20-18(23)21-15-11-10-14-9-8-13-19-16(14)17(15)22/h8-11,13,22H,2-7,12H2,1H3,(H2,20,21,23) |
InChI 键 |
GCSQHDYBUDFYQO-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCNC(=O)NC1=C(C2=C(C=CC=N2)C=C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


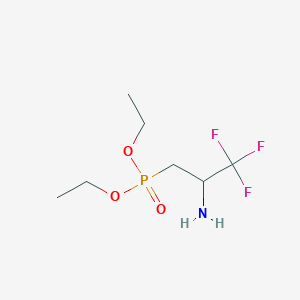
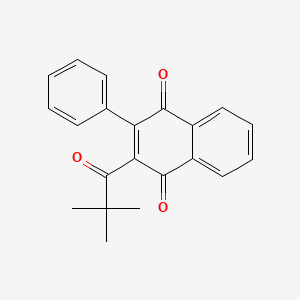
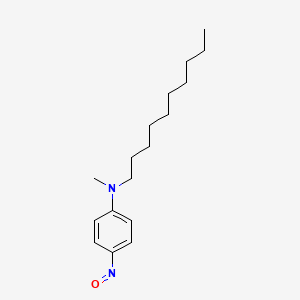

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)
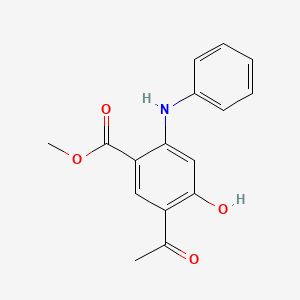
![4-{2-(Acryloyloxy)-4-[(3-carboxypropanoyl)oxy]butoxy}-4-oxobutanoate](/img/structure/B14253533.png)

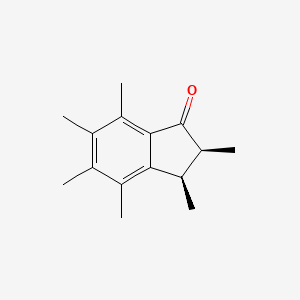
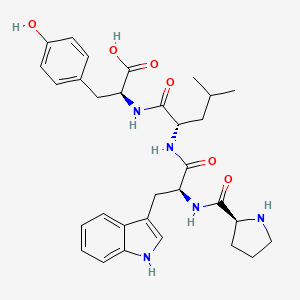
![2-[(2-Fluorophenyl)sulfanyl]-4-(trifluoromethoxy)benzaldehyde](/img/structure/B14253554.png)

![2-(2-(piperidin-1-yl)ethyl)indeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B14253570.png)
![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
